molecular formula C8H14FNO2 B15262027 2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid

2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid

Cat. No.: B15262027
M. Wt: 175.20 g/mol
InChI Key: BPINKWHYHMYPMD-UHFFFAOYSA-N
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Description

2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid is an organic compound with a unique structure that includes an amino group, a cyclopropylmethyl group, and a fluorine atom attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with cyclopropylmethyl bromide, followed by fluorination and subsequent introduction of the amino group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the cyclopropylmethyl group can enhance the compound’s binding affinity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: This compound has a similar amino group but lacks the cyclopropylmethyl and fluorine groups.

    2-Amino-2-(cyclopropylmethyl)-1-propanol: Similar structure but without the fluorine atom.

    4-Fluorobutanoic acid: Contains the fluorine atom but lacks the amino and cyclopropylmethyl groups.

Uniqueness

2-Amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the cyclopropylmethyl group and fluorine atom distinguishes it from other similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C8H14FNO2

Molecular Weight

175.20 g/mol

IUPAC Name

2-amino-2-(cyclopropylmethyl)-4-fluorobutanoic acid

InChI

InChI=1S/C8H14FNO2/c9-4-3-8(10,7(11)12)5-6-1-2-6/h6H,1-5,10H2,(H,11,12)

InChI Key

BPINKWHYHMYPMD-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(CCF)(C(=O)O)N

Origin of Product

United States

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